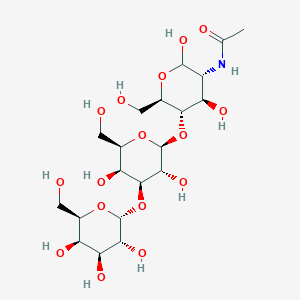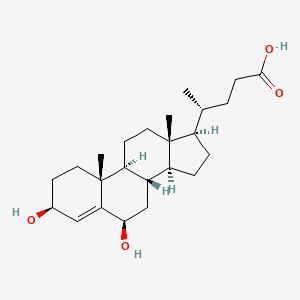
3beta,6beta-Dihydroxychol-4-en-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,6beta-Dihydroxychol-4-en-24-oic Acid is a bile acid derivative with the molecular formula C24H38O4. This compound is part of the cholanoid family and is characterized by the presence of hydroxyl groups at the 3beta and 6beta positions on the chol-4-en-24-oic acid backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid typically involves the hydroxylation of chol-4-en-24-oic acid at the 3beta and 6beta positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the chol-4-en-24-oic acid backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification.
Major Products:
Oxidation: Formation of 3-keto,6beta-hydroxychol-4-en-24-oic acid.
Reduction: Formation of this compound.
Substitution: Formation of this compound esters.
Aplicaciones Científicas De Investigación
3beta,6beta-Dihydroxychol-4-en-24-oic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications in liver diseases and cholesterol management.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to bile acid receptors such as FXR (Farnesoid X Receptor) and TGR5 (G Protein-Coupled Bile Acid Receptor).
Pathways Involved: Modulates bile acid synthesis, cholesterol metabolism, and inflammatory responses through the activation of these receptors.
Comparación Con Compuestos Similares
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid: Similar structure but with a hydroxyl group at the 7alpha position instead of 6beta.
3beta-Hydroxychol-4-en-24-oic Acid: Lacks the additional hydroxyl group at the 6beta position.
2beta,3beta-Dihydroxy-6-oxo-5alpha-chol-7-en-24-oic Acid: Contains additional functional groups and differs in the position of hydroxyl groups.
Uniqueness: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRAPNIKHYNJX-APLJBLMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
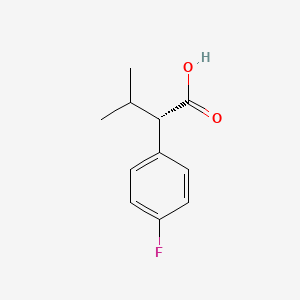
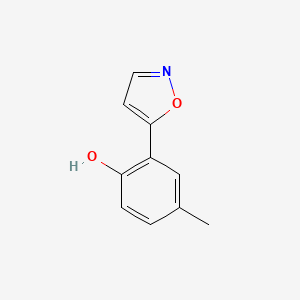
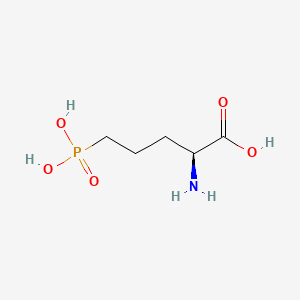


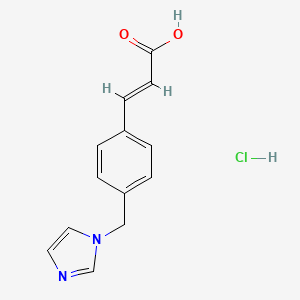
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
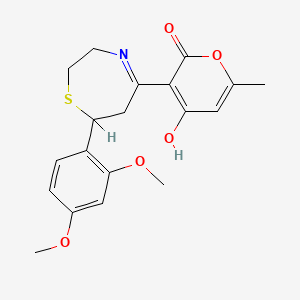
![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)
